
2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine and 2-bromo-1-phenylpropan-1-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Intermediate Formation: The intermediate product, 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one, is formed.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(Methylamino)-1-(4-methylpyridin-3-yl)propan-1-one
- **2-(Methylamino)-1-(6-ethylpyridin-3-yl)propan-1-one
Uniqueness
2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylamino group
Propiedades
Fórmula molecular |
C10H16Cl2N2O |
|---|---|
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-7-4-5-9(6-12-7)10(13)8(2)11-3;;/h4-6,8,11H,1-3H3;2*1H |
Clave InChI |
JYIIINQLHFQKCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)C(C)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride](/img/structure/B13511425.png)
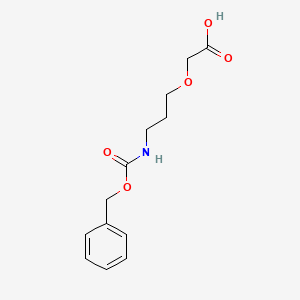
![Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13511432.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
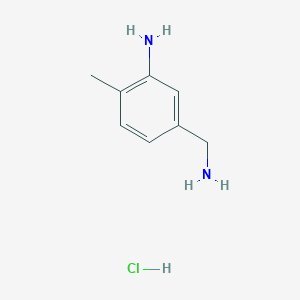


![3-[(Oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B13511477.png)
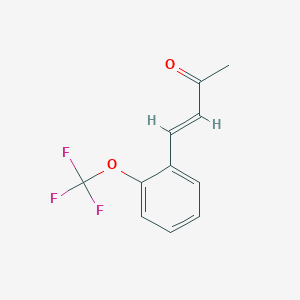
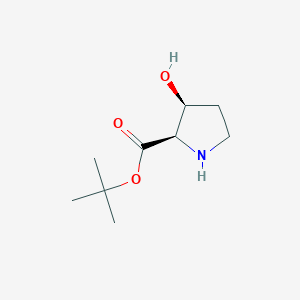
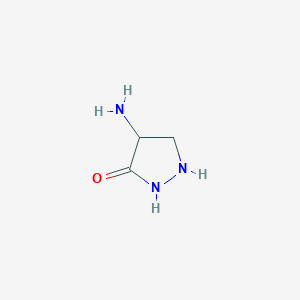
![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
